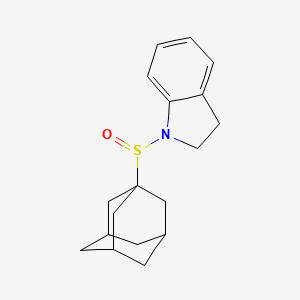

1-(1-Adamantylsulfinyl)indoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H23NOS |

|---|---|

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

1-(1-adamantylsulfinyl)-2,3-dihydroindole |

InChI |

InChI=1S/C18H23NOS/c20-21(19-6-5-16-3-1-2-4-17(16)19)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-4,13-15H,5-12H2 |

InChI-Schlüssel |

YYGBYQTWYLHQMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4 |

Löslichkeit |

4.4 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways for N-Sulfinylation of Indolines

The introduction of a sulfinyl group onto the nitrogen atom of an indoline (B122111) core, a process known as N-sulfinylation, is a critical step in the synthesis of compounds like 1-(1-Adamantylsulfinyl)indoline. This transformation typically proceeds via a nucleophilic substitution reaction where the indoline nitrogen attacks an electrophilic sulfinylating agent, such as a sulfinyl chloride.

The general mechanism for the N-sulfinylation of indolines involves the lone pair of electrons on the indoline nitrogen atom acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfinylating agent (e.g., 1-adamantylsulfinyl chloride). This attack results in the formation of a tetrahedral intermediate. The subsequent departure of the leaving group, typically a chloride ion, yields the N-sulfinylated indoline product. The presence of a base is often required to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards the product side.

In the context of kinetic resolution of 2-substituted indolines, N-sulfonylation has been explored using atropisomeric organocatalysts. unige.chnih.gov While this involves a sulfonyl group rather than a sulfinyl group, the underlying principle of nucleophilic attack by the indoline nitrogen on a sulfur center is analogous. These studies highlight the importance of the steric and electronic properties of both the indoline substrate and the electrophilic sulfur reagent in determining the reaction's efficiency and selectivity. unige.chnih.gov

Detailed Reaction Mechanisms of Stereoselective Sulfoxide (B87167) Formation

The formation of the sulfoxide in this compound with a defined stereochemistry at the sulfur atom is a key challenge and a focal point of research. This is typically achieved through the asymmetric oxidation of the corresponding sulfide (B99878) or by using a chiral sulfinylating agent.

Transition State Analysis in Asymmetric Oxidations

The stereochemical outcome of asymmetric sulfide oxidation is determined by the transition state energies of the competing diastereomeric pathways. Computational and experimental studies on similar systems have provided insights into the factors governing this selectivity. For the oxidation of a sulfide to a sulfoxide, the oxidant approaches one of the two lone pairs of the sulfur atom. The steric bulk of the substituents on the sulfur, in this case, the adamantyl and indolinyl groups, plays a crucial role in directing the oxidant to the less hindered lone pair.

In related asymmetric epoxidation reactions catalyzed by chiral sulfides, computational and X-ray studies have revealed that a more hindered ylide, resulting from the sulfide structure, can lead to lower enantioselectivity due to increased reversibility of the initial reaction steps. nih.gov By analogy, in the asymmetric oxidation to form this compound, the transition state leading to the major diastereomer is the one that minimizes steric interactions between the bulky adamantyl group, the indoline moiety, and the approaching oxidant. The rigidity and size of the adamantyl group are expected to create a highly biased steric environment around the sulfur atom, thus favoring the formation of one enantiomer of the sulfoxide over the other.

Role of Catalysts and Reagents in Stereocontrol

The choice of catalyst and oxidizing agent is paramount in achieving high stereocontrol in the formation of chiral sulfoxides. acsgcipr.org Various catalytic systems have been developed for asymmetric sulfide oxidation, often employing a metal complex with a chiral ligand and a terminal oxidant. acsgcipr.orglibretexts.org

Commonly used oxidants include hydrogen peroxide, peracids, and hydroperoxides. The Kagan-Sharpless oxidation, which utilizes a titanium complex with diethyl tartrate as a chiral ligand, is a well-established method for the asymmetric oxidation of sulfides. acsgcipr.org In such a system, the sulfide coordinates to the chiral titanium complex, and the subsequent oxygen transfer from the oxidant occurs in a stereocontrolled manner. The bulky adamantyl group would significantly influence the binding of the precursor sulfide to the chiral catalyst, dictating the facial selectivity of the oxidation.

Palladium catalysts with sulfoxide ligands have also been shown to be effective in promoting specific oxidation pathways. nih.gov Furthermore, organocatalysts, such as chiral pyridine-N-oxides, have been successfully employed in the kinetic resolution of indolines via N-acylation, demonstrating the potential of non-metallic systems to induce stereoselectivity. acs.orgacs.org The development of a catalytic system specifically tailored for the asymmetric sulfinylation of indoline with an adamantylsulfinyl group would likely involve a chiral catalyst that can effectively differentiate between the prochiral faces of the sulfur atom or the enantiomers of a racemic sulfinylating agent.

Intramolecular Rearrangements and Transformations Involving the Sulfinyl Group

The sulfinyl group in N-sulfinylindolines can participate in various intramolecular rearrangements and transformations, often serving as a chiral auxiliary to control the stereochemistry of reactions at adjacent positions. The Pummerer rearrangement and the Mislow-Evans rearrangement are classic examples of transformations involving sulfoxides.

While specific studies on intramolecular rearrangements of this compound are not prevalent in the searched literature, related research on the intramolecular shifting of aromatic sulfinyl groups provides valuable insights. nih.gov In these cases, the sulfinyl group acts as a temporary substituent that directs the formation of new stereocenters before being removed or transformed. For instance, the cyclization of N-aryl substituted 1-aryl-2-[2-p-tolylsulfinyl]phenyl propylamines to form optically pure 2,3-disubstituted indolines proceeds via an intramolecular SNAr process where the sulfinyl group is displaced. nih.gov This highlights the potential for the adamantylsulfinyl group to mediate complex intramolecular transformations, with its steric bulk likely influencing the feasibility and stereochemical outcome of such rearrangements.

Mechanistic Investigations of Indoline Ring-Forming Reactions

The indoline scaffold itself can be synthesized through various ring-forming reactions. While the focus of this article is on a pre-formed indoline being N-sulfinylated, it is relevant to consider mechanistic aspects of indoline synthesis where a sulfinyl group might be involved.

Research has shown that optically pure 2,3-disubstituted indolines can be synthesized through the cyclization of N-aryl substituted 1-aryl-2-[2-p-tolylsulfinyl]phenyl propylamines. nih.gov This process involves an intramolecular nucleophilic aromatic substitution (SNAr) where an amide anion displaces the sulfinyl group located on an aromatic ring. nih.gov Crucially, π-π stacking interactions between the aromatic rings are reported to be essential for this transformation to occur under mild conditions. nih.gov The mechanism involves the formation of a lithiated amide, which then attacks the carbon atom bearing the sulfinyl group, leading to the formation of the indoline ring and the expulsion of the sulfinyl group. nih.gov

While this example involves the displacement of the sulfinyl group to form the indoline ring, it underscores the significant electronic and steric role that a sulfinyl substituent can play in directing the course of a cyclization reaction.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are crucial for understanding the rates of reaction and for optimizing reaction conditions. For the synthesis of this compound, kinetic analysis of the N-sulfinylation step and any subsequent stereoselective transformations would provide valuable information.

Kinetic resolution of 2-substituted indolines through N-sulfonylation has been investigated, with selectivity factors (s) ranging from 2.6 to 19. unige.chnih.gov These studies demonstrate that the reaction rate is highly dependent on the structure of the indoline, the sulfonylating agent, the catalyst, and the reaction temperature. For example, in the kinetic resolution of (±)-2-methylindoline, the selectivity factor was found to increase significantly at lower temperatures. unige.ch

While specific kinetic data for the N-sulfinylation with 1-adamantylsulfinyl chloride is not available in the provided search results, it is reasonable to infer that the bulky adamantyl group would impose significant steric hindrance, thereby affecting the rate of reaction. A detailed kinetic study would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law, activation parameters, and the influence of the catalyst on the reaction rate.

The following table summarizes the key reaction types and their mechanistic features relevant to the chemistry of this compound.

| Reaction Type | Key Mechanistic Features | Relevant Substituent Effects |

| N-Sulfinylation | Nucleophilic attack of indoline nitrogen on electrophilic sulfur; formation of a tetrahedral intermediate; departure of a leaving group. | The steric bulk of the adamantyl group can influence the rate of nucleophilic attack. |

| Asymmetric Sulfide Oxidation | Stereoselective delivery of an oxygen atom to one of the lone pairs of the sulfur atom, often mediated by a chiral catalyst. | The adamantyl group creates a biased steric environment, directing the oxidant to the less hindered face. |

| Intramolecular SNAr | Nucleophilic attack by an intramolecular nucleophile (e.g., amide anion) to displace the sulfinyl group from an aromatic ring. | π-π stacking interactions can be crucial; the sulfinyl group acts as a leaving group. |

| Kinetic Resolution | Differential rates of reaction for the two enantiomers of a racemic substrate with a chiral reagent or catalyst. | The structure of the indoline, the sulfonylating/sulfinylating agent, and the catalyst all impact the selectivity factor. |

Stereochemical Control and Chiral Purity Determination

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of chiral sulfoxides can be approached through various methods, broadly categorized as chiral auxiliary-directed functionalizations and catalytic enantioselective oxidations. illinois.edu The goal of these synthetic strategies is to control the formation of specific stereoisomers, achieving high diastereoselectivity and/or enantioselectivity.

The most common method for preparing sulfoxides is the oxidation of the corresponding prochiral sulfides. wikipedia.org For unsymmetrical sulfides, this oxidation creates a chiral sulfoxide (B87167). wikipedia.org Achieving enantioselectivity in this process often involves the use of chiral oxidizing agents or catalysts. wikipedia.orgacsgcipr.org These chiral entities create a diastereomeric transition state during the oxidation, favoring the formation of one enantiomer over the other. illinois.edu

Another established route to enantiomerically enriched sulfoxides is the Andersen synthesis, which involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. illinois.eduwiley-vch.de This method allows for the synthesis of a wide variety of chiral sulfoxides with high enantiomeric purity. wiley-vch.de

Table 1: General Strategies for Asymmetric Sulfoxide Synthesis

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliary-Directed Functionalization | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. | Often provides high levels of stereocontrol. Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Catalytic Enantioselective Oxidation | A chiral catalyst is used to selectively oxidize one face of a prochiral sulfide (B99878), leading to an excess of one enantiomer of the sulfoxide. | Atom-economical and can be highly efficient. The catalyst must be carefully chosen for the specific substrate. wiley-vch.deresearchgate.net |

| Kinetic Resolution | One enantiomer of a racemic sulfoxide reacts faster with a chiral reagent or catalyst, leaving the unreacted sulfoxide enriched in the other enantiomer. | Can provide access to both enantiomers. The maximum yield for the resolved enantiomer is 50%. |

| Biocatalytic Methods | Enzymes, such as monooxygenases or sulfoxide reductases, are used to perform stereoselective oxidations or reductions. | Often exhibit high enantioselectivity and operate under mild conditions. Substrate scope can be limited. acsgcipr.orgfrontiersin.org |

The substitution pattern on the indoline (B122111) ring can significantly influence the stereochemical outcome of the sulfinylation reaction. Steric and electronic effects of substituents on the aromatic ring or the pyrrolidine (B122466) part of the indoline can direct the approach of the adamantylsulfinylating agent. For instance, a bulky substituent at the C7 position of the indoline ring could sterically hinder the approach of the reagent to one face of the nitrogen atom, leading to a preferential formation of one diastereomer. Similarly, electron-donating or electron-withdrawing groups on the benzene (B151609) ring can alter the nucleophilicity of the indoline nitrogen and influence the transition state geometry, thereby affecting the diastereoselectivity.

In derivatives of 1-(1-Adamantylsulfinyl)indoline that contain additional stereocenters, for example, on the indoline ring, the control of stereochemistry becomes more complex. The inherent chirality of the sulfinyl group can influence the stereochemical outcome at other forming stereocenters, a phenomenon known as diastereoselective induction. Conversely, existing stereocenters on the indoline moiety can direct the stereochemistry of the incoming sulfinyl group. Achieving control over multiple stereogenic centers requires a careful selection of synthetic methods and reaction conditions to favor the formation of the desired diastereomer. DFT calculations can be a valuable tool to predict the intrinsic energy differences between diastereomers and understand the thermodynamic control that leads to the observed product distribution. researchgate.net

Methods for Stereoisomer Separation and Enantiomeric Enrichment

Given that synthetic methods may not always yield a single, pure stereoisomer, techniques for the separation and enrichment of enantiomers and diastereomers are crucial.

Diastereomers, having different physical properties, can often be separated by standard laboratory techniques such as:

Crystallization: Differences in solubility can allow for the selective crystallization of one diastereomer from a mixture. illinois.eduminia.edu.eg

Chromatography: Column chromatography on silica (B1680970) gel or other stationary phases can effectively separate diastereomers due to their different affinities for the stationary phase. minia.edu.egrsc.orgacs.org

Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging. minia.edu.eg Common methods for resolving racemic mixtures of chiral sulfoxides include:

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. acs.org

Formation of Diastereomeric Salts: The racemic sulfoxide can be reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a mixture of diastereomeric salts. minia.edu.eg These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. minia.edu.eg

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. frontiersin.org

The self-disproportionation of enantiomers (SDE) is a phenomenon that can occur during physicochemical processes and can lead to inaccurate determination of the stereochemical outcome of a reaction. rsc.org Therefore, care must be taken during separation and analysis to avoid this effect. rsc.org

Configurational Stability and Racemization Pathways of the Sulfinyl Group

The configurational stability of the sulfinyl group is a critical aspect of its stereochemistry. As mentioned earlier, sulfoxides are generally configurationally stable at room temperature due to a high energy barrier for pyramidal inversion. illinois.eduwikipedia.org Racemization, the process of converting an enantiomerically enriched sample into a racemic mixture, typically requires harsh conditions such as high temperatures (often above 200 °C) or irradiation. illinois.eduacs.orgnih.gov

However, certain conditions and structural features can facilitate racemization:

Thermal Racemization: While generally requiring high temperatures, the presence of certain substituents can lower the energy barrier for inversion. wikipedia.org For example, allylic and benzylic sulfoxides racemize more readily. wikipedia.org

Photocatalytic Racemization: The use of photosensitizers can induce racemization under milder conditions. acs.orgnih.gov This process often involves the formation of a sulfoxide radical cation intermediate, which has a lower barrier to inversion. acs.orgnih.gov

Acid- or Base-Catalyzed Racemization: In some cases, strong acids or bases can promote racemization, although this is less common for simple alkyl aryl sulfoxides.

Metal-Catalyzed Racemization: Certain transition metal catalysts, such as oxovanadium complexes, have been shown to catalyze the racemization of chiral sulfoxides under mild thermal conditions. oup.comoup.com This process is thought to proceed through a redox cycle involving the formation of a radical cation intermediate. oup.com

For this compound, the bulky adamantyl group likely contributes to a high barrier to inversion, enhancing its configurational stability under normal conditions. However, the specific pathways and conditions that could lead to its racemization would be a subject of detailed experimental and computational investigation.

Table 2: Factors Influencing Racemization of Sulfoxides

| Factor | Influence on Racemization | Mechanism |

|---|---|---|

| Temperature | High temperatures (>200 °C) can overcome the energy barrier for pyramidal inversion. illinois.edu | Thermal pyramidal inversion. |

| Photocatalysis | Photosensitizers can promote racemization under mild light irradiation. acs.orgnih.gov | Formation of a sulfoxide radical cation with a lower inversion barrier. acs.orgnih.gov |

| Metal Catalysis | Certain transition metal complexes can catalyze racemization at moderate temperatures. oup.comoup.com | Redox-mediated formation of a radical cation intermediate. oup.com |

| Substituents | Allylic and benzylic groups attached to the sulfur can lower the racemization barrier. wikipedia.org | Stabilization of the transition state for inversion. |

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Conformational Analysis of 1-(1-Adamantylsulfinyl)indoline

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the nitrogen-sulfur bond and the inherent chirality at the sulfur atom. The bulky adamantyl group and the planar indoline (B122111) moiety impose significant steric constraints, which dictate the preferred spatial arrangements of the molecule.

A thorough conformational analysis would typically involve scanning the potential energy surface by systematically rotating the dihedral angle defined by the C-S-N-C atoms. The energy of each conformation would be calculated to identify low-energy minima, representing the most stable conformers, and the transition states connecting them. Such studies would reveal the energetic barriers to rotation and the relative populations of different conformers at thermal equilibrium. The puckering of the five-membered ring in the indoline scaffold would also be a key aspect of this analysis.

Electronic Effects of the Adamantyl and Indoline Moieties on the Sulfinyl Group

The electronic nature of the sulfinyl group is significantly modulated by its substituents. The adamantyl group, a bulky alkyl substituent, primarily acts as an electron-donating group through induction. This inductive effect would increase the electron density on the sulfur atom.

Computational Elucidation of Reaction Mechanisms

Understanding how this compound participates in chemical reactions is crucial for its application. Computational chemistry provides a virtual laboratory to map out the intricate details of reaction pathways.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry for studying reaction mechanisms. For reactions involving this compound, such as its use as a chiral auxiliary, DFT calculations can be employed to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations provide static pictures of the critical points along a reaction pathway, Molecular Dynamics (MD) simulations can offer a dynamic view of the reaction process. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space and the temporal evolution of the reaction.

Prediction of Reactivity and Selectivity

A key goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, this involves predicting its reactivity towards various reagents and the stereoselectivity of its reactions.

Computational models can be used to calculate various reactivity indices derived from the electronic structure. For instance, the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO) can indicate the likely sites of nucleophilic or electrophilic attack. The calculated electrostatic potential mapped onto the electron density surface can also highlight regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity.

Virtual Screening and Design of Analogous Compounds

The chemical scaffold of this compound presents a unique combination of a bulky, lipophilic adamantane (B196018) group, a chiral sulfoxide (B87167) linker, and a versatile indoline moiety. While specific computational studies on this exact molecule are not extensively available in public literature, its constituent parts are well-studied in computational and medicinal chemistry. This allows for a detailed discussion of the principles and methodologies that would be applied in the virtual screening and design of analogous compounds.

Virtual Screening Strategies

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, two main virtual screening approaches would be employed: ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds with a similar scaffold is known, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For designing analogs of this compound, a hypothetical pharmacophore model could be constructed. The adamantyl group would be defined as a bulky hydrophobic feature, the sulfoxide as a potential hydrogen bond acceptor and chiral center, and the indoline ring as a potential aromatic or hydrophobic interaction site. This model would then be used to screen virtual compound libraries to find molecules that match these features.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or predicted using homology modeling. Molecular docking simulations are then used to predict the binding mode and affinity of candidate molecules within the target's binding site.

In the context of this compound, if the target protein were identified, SBVS would be instrumental. The indoline core could be positioned to form key interactions, such as pi-stacking or hydrogen bonds, while the adamantylsulfinyl group would be evaluated for its fit and interactions within the binding pocket. The bulky nature of the adamantane moiety is often exploited in drug design to enhance binding by occupying hydrophobic pockets. mdpi.com

A typical workflow for a virtual screening campaign to find analogs of this compound would involve:

Preparation of a diverse chemical library.

Filtering the library based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. nih.gov

Docking the filtered compounds into the target's active site.

Ranking the compounds based on their predicted binding affinity (docking score).

Visual inspection of the top-ranked poses to identify key interactions.

Selection of a diverse set of promising candidates for experimental testing.

Design of Analogous Compounds

The design of analogs of this compound would focus on systematically modifying its three main components to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Modifications of the Adamantane Moiety: The adamantane group is considered a "lipophilic bullet" in medicinal chemistry, often used to increase the lipophilicity and metabolic stability of a compound. acs.org Computational studies would explore the impact of its substitution or replacement.

Substitution: Introducing functional groups (e.g., hydroxyl, amino) at different positions of the adamantane cage could modulate solubility and provide additional interaction points with the target. For instance, the introduction of a hydroxyl group to create an adamantanol derivative has been shown to improve aqueous solubility while maintaining biological activity in other series. acs.org

Scaffold Hopping: Replacing the adamantane with other bulky, lipophilic groups (e.g., bicyclo[2.2.2]octane, cubane) could be explored to fine-tune the steric and electronic properties.

Modifications of the Sulfoxide Linker: The sulfoxide group is a key feature, introducing chirality and acting as a potential hydrogen bond acceptor.

Chirality: As sulfoxides are chiral, the two enantiomers of this compound could exhibit different biological activities. Computational models would be crucial to predict and rationalize the preferred stereochemistry for target binding. The design of chiral sulfoxide ligands is an active area of research where computational methods play a significant role. nih.govrsc.org

Oxidation State: Analogs where the sulfur is in a different oxidation state (sulfide or sulfone) could be designed to investigate the importance of the sulfoxide's hydrogen bonding capacity and polarity.

Modifications of the Indoline Ring: The indoline ring is a versatile scaffold that can be readily modified.

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the aromatic ring could significantly impact binding affinity and selectivity. For example, in studies of indole (B1671886) acylguanidines, substitutions on the indole ring led to a significant increase in potency. rsc.org

Ring Variation: The indoline could be replaced with other heterocyclic systems (e.g., benzofuran, indole, tetrahydroquinoline) to explore different interaction patterns with the target.

The following table illustrates a hypothetical set of designed analogs and the rationale behind their design, a common practice in computational chemistry-guided drug discovery.

| Analog | Modification | Design Rationale | Predicted Property Change (Hypothetical) |

| 2-(1-Adamantylsulfinyl)indoline-5-fluoro | Fluorine substitution on the indoline ring | Introduce a halogen bond donor, alter electronic properties | Increased binding affinity |

| 1-(3-Hydroxy-1-adamantylsulfinyl)indoline | Hydroxylation of the adamantane moiety | Improve aqueous solubility, introduce a hydrogen bond donor | Enhanced bioavailability |

| 1-(1-Adamantylsulfonyl)indoline | Oxidation of the sulfoxide to a sulfone | Remove chirality, increase hydrogen bond acceptor strength | Altered binding mode and selectivity |

| 1-(1-Adamantylthio)indoline | Reduction of the sulfoxide to a sulfide (B99878) | Increase lipophilicity, remove hydrogen bond acceptor | Modified ADME properties |

| 1-(Bicyclo[2.2.2]oct-1-ylsulfinyl)indoline | Replacement of adamantane with another bulky group | Fine-tune steric fit in the binding pocket | Improved potency or selectivity |

Interactive Data Table of Designed Analogs

| Analog | Modification | Design Rationale | Predicted Property Change (Hypothetical) |

|---|---|---|---|

| 2-(1-Adamantylsulfinyl)indoline-5-fluoro | Fluorine substitution on the indoline ring | Introduce a halogen bond donor, alter electronic properties | Increased binding affinity |

| 1-(3-Hydroxy-1-adamantylsulfinyl)indoline | Hydroxylation of the adamantane moiety | Improve aqueous solubility, introduce a hydrogen bond donor | Enhanced bioavailability |

| 1-(1-Adamantylsulfonyl)indoline | Oxidation of the sulfoxide to a sulfone | Remove chirality, increase hydrogen bond acceptor strength | Altered binding mode and selectivity |

| 1-(1-Adamantylthio)indoline | Reduction of the sulfoxide to a sulfide | Increase lipophilicity, remove hydrogen bond acceptor | Modified ADME properties |

| 1-(Bicyclo[2.2.2]oct-1-ylsulfinyl)indoline | Replacement of adamantane with another bulky group | Fine-tune steric fit in the binding pocket | Improved potency or selectivity |

These computational approaches provide a rational framework for the design of novel analogs of this compound. By systematically exploring the chemical space around this core scaffold, it is possible to generate hypotheses about the structure-activity relationships and guide the synthesis of new compounds with potentially improved therapeutic properties.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is indispensable for the initial elucidation and confirmation of the structure of 1-(1-Adamantylsulfinyl)indoline. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that, when pieced together, provide a detailed picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the protons of the indoline (B122111) and adamantyl moieties would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the indoline ring would appear in the downfield region, while the aliphatic protons of the adamantyl cage and the indoline ring would be found more upfield. The number of signals, their integration, and their splitting patterns would confirm the presence and connectivity of these distinct structural units. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments, corroborating the proposed structure.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present in the compound. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band is anticipated for the S=O (sulfoxide) stretch. Additionally, C-H stretching vibrations for both the aromatic (sp²) and aliphatic (sp³) carbons would be observed, as well as C-N stretching from the indoline ring. The absence of an N-H stretching band would confirm the substitution at the nitrogen atom of the indoline ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a high-resolution mass spectrum, the molecular ion peak would correspond to the exact mass of this compound. The fragmentation pattern would likely show characteristic losses of the adamantyl group and parts of the indoline ring, providing further structural evidence.

| Spectroscopic Data Summary (Hypothetical) | |

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the indoline ring, aliphatic protons of the adamantyl cage, and aliphatic protons of the indoline ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the adamantyl and indoline moieties. |

| IR (cm⁻¹) | Strong S=O stretch, C-H (aromatic and aliphatic) stretches, C-N stretch. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of C₁₈H₂₃NOS. |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

While spectroscopic methods provide valuable structural information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would not only confirm the connectivity of the adamantyl, sulfinyl, and indoline groups but would also unambiguously establish the stereochemistry at the chiral sulfur center.

By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated. From this map, the exact bond lengths, bond angles, and torsional angles can be determined. This level of detail is crucial for understanding the molecule's conformation and the spatial relationship between its bulky adamantyl group and the indoline ring system. For a chiral molecule like this, X-ray crystallography can determine the absolute configuration (R or S) at the sulfur atom, which is critical for its chemical and biological properties.

| Crystallographic Data (Hypothetical) | |

| Parameter | Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ (Å, °) |

| Bond Lengths (Å) | Precise distances between all atoms (e.g., S=O, S-N, S-C, C-C, C-N). |

| Bond Angles (°) | Precise angles between bonded atoms. |

| Torsional Angles (°) | Dihedral angles defining the molecular conformation. |

| Absolute Configuration | Determination of R/S at the chiral sulfur center. |

Chromatographic Methods for Purity and Isomeric Composition Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, a single, sharp peak would indicate a high degree of purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

For a chiral compound, chiral HPLC is essential for determining the enantiomeric or diastereomeric purity. By employing a chiral stationary phase (CSP), it is possible to separate the different stereoisomers of this compound. The relative peak areas in the chromatogram would provide the enantiomeric excess (ee) or diastereomeric ratio (dr), which is a critical quality parameter for chiral molecules.

| Chromatographic Data (Hypothetical) | |

| Method | Purpose |

| HPLC (achiral) | Purity assessment, determination of retention time. |

| Chiral HPLC | Separation of stereoisomers, determination of enantiomeric/diastereomeric purity. |

Applications in Asymmetric Catalysis and Organic Synthesis

Utilization as Chiral Auxiliaries in Stereoselective Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereoselectivity. wikipedia.org The auxiliary is then removed, leaving behind an enantiomerically enriched product. The 1-(1-Adamantylsulfinyl)indoline scaffold is well-suited for this role, primarily due to the properties of the N-sulfinyl group.

The sulfinyl group is chiral at the sulfur atom, and when attached to the indoline (B122111) nitrogen, it can effectively control the facial selectivity of reactions occurring at or near the indoline ring. The large adamantyl group provides significant steric hindrance, which blocks one of the two faces of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side. This principle is analogous to the widely used Ellman's auxiliary, tert-butanesulfinamide, where the bulky tert-butyl group directs nucleophilic additions to imines with high diastereoselectivity. wikipedia.orgnih.gov

In the context of this compound, the auxiliary can be used to direct various stereoselective transformations. For instance, deprotonation of a C-H bond at the 2-position of the indoline ring would generate a chiral enamine-like intermediate. The adamantylsulfinyl group would then direct the subsequent alkylation, aldol, or Mannich reaction to occur from the less hindered face, leading to the formation of 2-substituted indolines with high diastereomeric excess. After the desired transformation, the sulfinyl group can be cleaved under mild acidic conditions to yield the free chiral amine. nih.gov

Table 1: Examples of Stereoselective Transformations Using N-Sulfinyl Imines as Chiral Auxiliaries (Note: This table presents analogous reactions, as direct examples for this compound are not extensively documented. The principles are directly transferable.)

| Reaction Type | Substrate | Reagent | Product Type | Typical Diastereoselectivity (dr) |

| Aza-Henry Reaction | N-Sulfinyl Imine | Nitromethane | β-Nitroamine | >99:1 |

| Aza-Darzens Reaction | N-Phosphonyl Imine | α-Halo Ester Enolate | Aziridine-2-carboxylate | High |

| Mannich Reaction | N-Sulfinyl Imine | Silyl Ketene Acetal | β-Amino Ester | Up to 98% de |

| Allylation | N-Sulfinyl Imine | Allylmagnesium Bromide | Homoallylic Amine | >90:10 |

This data is compiled from studies on analogous N-sulfinyl imine systems and demonstrates the effectiveness of the sulfinyl group as a chiral director. nih.govmdpi.com

Ligand Development for Metal-Mediated Asymmetric Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically pure product. The structure of this compound contains both nitrogen and sulfur atoms, which are excellent donors for coordinating with transition metals like palladium, rhodium, copper, and iridium.

This compound could potentially serve as a bidentate N,S-ligand. The indoline nitrogen and the sulfoxide (B87167) oxygen (or sulfur) could chelate to a metal center, forming a stable five-membered ring. The inherent chirality at the sulfur atom and the steric bulk of the adamantyl group would create a well-defined and rigid chiral pocket around the metal's active site. This chiral environment can discriminate between the two enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in a variety of metal-catalyzed reactions.

While specific applications of this compound as a ligand are an area for further research, its structural motifs are found in other successful chiral ligands. mdpi.com For example, chiral sulfinyl imine ligands have been effectively used in palladium-catalyzed asymmetric allylic alkylation. mdpi.com The combination of a soft sulfur donor and a hard nitrogen donor makes such ligands suitable for a range of transformations.

Table 2: Potential Applications in Metal-Mediated Asymmetric Reactions

| Reaction | Metal Catalyst | Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Iridium | Control of enantioselectivity in the reduction of C=C or C=O bonds. |

| Asymmetric Allylic Alkylation | Palladium | Control of stereochemistry in the formation of new C-C bonds. mdpi.com |

| Asymmetric C-H Activation | Palladium, Rhodium | Directing enantioselective functionalization of C-H bonds. |

| Asymmetric Cycloadditions | Copper, Zinc | Creating chiral environments for [3+2] or [4+3] cycloadditions. beilstein-journals.org |

Building Block for the Synthesis of Structurally Complex Molecules

The indoline scaffold is a "privileged structure" in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. beilstein-journals.orgnih.gov By using this compound, it is possible to introduce chirality at the C2 or C3 position of the indoline ring in a controlled manner. Once the desired stereocenter is set, the auxiliary can be removed, and the resulting chiral substituted indoline becomes a valuable building block for more elaborate molecular architectures. beilstein-journals.org

For example, a 2-substituted chiral indoline, synthesized via an auxiliary-controlled reaction, can serve as a key intermediate for the synthesis of various alkaloids or pharmaceutical agents. The secondary amine of the indoline can be further functionalized, or the aromatic portion of the molecule can be modified through standard aromatic substitution reactions. This approach simplifies the synthesis of complex chiral molecules by establishing a key stereocenter early in the synthetic sequence. nih.gov

The process involves:

Attachment of the adamantylsulfinyl auxiliary to the indoline nitrogen.

A stereoselective reaction (e.g., alkylation) at a specific position, directed by the auxiliary.

Removal of the auxiliary to unmask the chiral indoline building block.

Elaboration of the building block into the final complex target molecule.

Table 3: Examples of Complex Molecules Containing the Indoline Core

| Compound Class | Example | Significance |

| Alkaloids | Mitraphylline | Antihypertensive and anti-inflammatory activity. |

| Alkaloids | Strychnine | A well-known stimulant of the central nervous system. |

| Pharmaceuticals | Perindopril | An ACE inhibitor used to treat high blood pressure. |

| Synthetic Intermediates | Chiral 2-aminoindolines | Versatile precursors for a wide range of heterocyclic compounds. nih.gov |

Precursor for Advanced Chemical Materials

While the primary applications of this compound are anticipated in asymmetric synthesis, its unique structure also suggests potential, though less explored, utility as a precursor for advanced chemical materials. The adamantane (B196018) cage is known for its rigidity, thermal stability, and lipophilicity, properties that are desirable in materials science for creating polymers with high glass transition temperatures and enhanced stability.

The indoline moiety, being an aromatic heterocycle, can be polymerized or incorporated into larger conjugated systems. By functionalizing the indoline ring, for example, through polymerization of a vinyl-substituted derivative, it would be possible to create chiral polymers. The adamantylsulfinyl group would impart chirality to the polymer chain, which could have applications in chiral chromatography (as a stationary phase), enantioselective sensing, or as a material with unique chiroptical properties.

Although direct use in materials science is not yet documented, the combination of a robust adamantane unit, a versatile indoline core, and a chiral sulfinyl group makes this compound an intriguing candidate for the future development of novel functional materials.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Strategies

The practical utility of 1-(1-Adamantylsulfinyl)indoline is intrinsically linked to its accessibility. Future research should prioritize the development of synthetic methodologies that are not only high-yielding but also align with the principles of green chemistry.

Current approaches to similar N-sulfinyl compounds often rely on multi-step sequences and the use of harsh reagents. A key area of investigation will be the development of a convergent and atom-economical synthesis. For instance, a one-pot reaction between indoline (B122111), a suitable sulfur source, and an adamantyl precursor under mild conditions would represent a significant improvement over existing methods.

Furthermore, the adoption of sustainable technologies could revolutionize the synthesis of this compound. Flow chemistry, for example, offers enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. epa.gov The development of a continuous-flow process for the synthesis of this compound could lead to a more efficient and environmentally benign manufacturing process. epa.gov The use of recyclable catalysts and solvents with a lower environmental impact should also be a central focus of these synthetic endeavors.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced work-up steps, higher overall yield, less solvent waste. | Identification of compatible reagents and catalysts for a tandem reaction. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, ease of scale-up. epa.gov | Optimization of reactor design and reaction conditions for continuous production. epa.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for enzymes capable of catalyzing the N-sulfinylation of indoline. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of ball-milling techniques to promote the reaction in a solid state. |

Investigation of Novel Reactivity and Transformation Pathways

The unique electronic and steric properties of the 1-adamantylsulfinyl group are expected to impart novel reactivity to the indoline nitrogen. A thorough investigation into the transformation pathways of this compound is crucial for unlocking its full potential as a synthetic intermediate.

A primary avenue of research will be the exploration of the sulfinyl group as a traceless activating and directing group. For example, its ability to facilitate C-H functionalization at the C2 or C3 positions of the indoline ring could provide direct access to a wide range of substituted indolines. The bulky adamantyl group may play a key role in directing these transformations to specific sites.

Furthermore, the reactivity of the sulfur atom itself warrants investigation. Oxidation of the sulfinyl group to the corresponding sulfonyl or sulfoximine (B86345) moieties would generate new classes of compounds with distinct properties. Reductive cleavage of the N-S bond under specific conditions could also be a valuable transformation, allowing for the introduction of other functional groups at the nitrogen atom after the sulfinyl group has served its purpose as a chiral auxiliary or directing group. The potential for the sulfinyl group to participate in radical reactions is another exciting and underexplored area. nih.gov

Advanced Approaches to Stereochemical Control

The 1-adamantylsulfinyl group is a well-established chiral auxiliary, and its primary role in this compound is to control the stereochemistry of reactions at adjacent positions. Future research should focus on leveraging this property to develop highly stereoselective transformations.

One key area of investigation will be the diastereoselective functionalization of the indoline ring. For example, the addition of nucleophiles to an iminium ion generated from this compound could proceed with high levels of stereocontrol, dictated by the chirality of the sulfinyl group. This would provide a powerful method for the synthesis of enantioenriched 2- and 3-substituted indolines, which are valuable building blocks for pharmaceuticals.

Advanced strategies for stereochemical control could involve the use of dual catalysis, where a chiral metal catalyst works in concert with the chiral sulfinyl auxiliary to achieve even higher levels of stereoselectivity. youtube.com The development of reactions where the sulfinyl group can be easily installed and then removed after the desired stereochemical outcome has been achieved would be particularly valuable. youtube.com

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of reactions involving this compound, a close integration of experimental and computational approaches is essential. rsc.orgyoutube.com Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. acs.org

Computational modeling can be employed to predict the most likely sites of reactivity on the this compound scaffold and to screen for potential catalysts and reaction conditions. youtube.com This in silico screening can significantly reduce the number of experiments required, saving time and resources. youtube.com For example, molecular docking studies could predict how the molecule might interact with the active site of an enzyme or a chiral catalyst, guiding the design of more effective synthetic strategies. youtube.com

The synergy between experimental and computational chemistry will be particularly powerful in understanding the subtle non-covalent interactions that are likely to play a crucial role in the stereodirecting ability of the bulky adamantylsulfinyl group. rsc.org

Table 2: Proposed Integration of Computational and Experimental Techniques

| Research Area | Computational Tool | Experimental Application |

| Reaction Mechanism | Density Functional Theory (DFT) | Optimization of reaction conditions, catalyst selection. |

| Stereoselectivity | Transition State Modeling | Design of more selective chiral auxiliaries and catalysts. |

| Catalyst Design | Molecular Docking | Screening of virtual catalyst libraries to identify promising candidates. |

| Spectroscopic Analysis | NMR/VCD Prediction | Confirmation of stereochemistry and molecular structure. |

Exploration of New Chemical Space Based on the Sulfinyl Indoline Scaffold

The this compound scaffold represents a unique starting point for the exploration of new chemical space. mdpi.comnih.govresearchgate.netchemrxiv.org Future research should focus on the synthesis and evaluation of libraries of compounds derived from this scaffold for a variety of applications.

In medicinal chemistry, the indoline core is a well-known pharmacophore, and the introduction of the lipophilic and rigid adamantyl group could lead to compounds with novel biological activities. nih.gov Derivatives of this compound could be screened for activity against a range of biological targets, including G-protein coupled receptors, enzymes, and ion channels. The unique three-dimensional shape of the adamantyl group may lead to highly specific protein-ligand interactions.

Beyond pharmaceuticals, the unique properties of this scaffold could be exploited in materials science. For example, the incorporation of this rigid and chiral moiety into polymers or organic electronic materials could lead to novel materials with interesting chiroptical or self-assembly properties. The exploration of this new chemical space will undoubtedly lead to the discovery of compounds with unforeseen and valuable properties.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(1-Adamantylsulfinyl)indoline, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves sulfoxidation of 1-adamantanethiol followed by coupling with indoline derivatives. Key steps include:

- Using oxidizing agents like m-CPBA for sulfoxidation, with reaction conditions (e.g., anhydrous dichloromethane, 0°C to room temperature) critical for yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfinyl product.

- Reproducibility requires strict control of moisture, temperature, and stoichiometric ratios, as detailed in procedural logs from crystallography-supported syntheses .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) to confirm sulfinyl group geometry and adamantane-indoline connectivity.

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguity (e.g., CCDC 1000773 in confirms sulfoxide configuration) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- Cross-referencing spectral data with computational models (DFT) enhances accuracy .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer :

- Solubility : Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid protic solvents to prevent sulfoxide reduction.

- Stability : Store under inert atmosphere (argon) at -20°C to minimize oxidative degradation.

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfoxidation step?

- Methodological Answer :

- Design of Experiments (DOE) : Vary oxidant equivalents (e.g., 1.1–1.5 eq. m-CPBA), temperature (-10°C to 25°C), and solvent polarity to identify optimal parameters .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track sulfoxide formation and abort reactions if byproducts dominate.

- Catalytic additives : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate sulfoxidation while minimizing over-oxidation .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral auxiliaries : Employ enantiopure adamantane precursors or chiral catalysts (e.g., Sharpless-type conditions) .

- Low-temperature synthesis : Conduct sulfoxidation below -20°C to reduce thermal racemization.

- Analytical validation : Use chiral HPLC (Chiralpak® columns) or circular dichroism (CD) to confirm enantiopurity .

Q. How should researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and controls (e.g., DMSO vehicle effects) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

- Mechanistic studies : Use molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) to correlate binding affinity with functional activity .

Data Analysis & Reporting Guidelines

Q. What frameworks are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use partial least squares (PLS) regression to link electronic (Hammett σ) or steric (Taft Es) parameters with biological activity .

- Crystallographic data : Overlay ligand-receptor complexes (e.g., PDB files) to identify critical binding interactions .

- Data tables : Include ΔG (binding energy), IC₅₀, and logP values for comparative analysis .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Negative controls : Use enantiomeric or structurally analogous compounds (e.g., sulfone derivatives) to test target specificity .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity.

- Blinding protocols : Implement double-blinding in assay readouts to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.